ROCK1 Inhibitory Activity of 4-(1-Cyanocyclopropyl)benzoic Acid vs. Class-Level and Structural Analogs
4-(1-Cyanocyclopropyl)benzoic acid demonstrates direct inhibitory activity against Rho-associated protein kinase 1 (ROCK1), a key target in cardiovascular, fibrotic, and oncological diseases. In an IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) assay, the compound exhibits an IC₅₀ of 2.14 μM [1]. In a functional cellular migration assay using human THP-1 cells stimulated with MCP-1, the compound inhibits cell migration with an IC₅₀ of 5.01 μM [1]. This cellular activity confirms that the compound's biochemical inhibition translates to functional efficacy. In contrast, closely related structural analogs—including positional isomers (e.g., 2- and 3-substituted cyanocyclopropyl benzoic acids) and derivatives with modified cyclopropyl substituents—show either significantly reduced potency or complete loss of activity at equivalent concentrations, underscoring the specific requirement for the 4-(1-cyanocyclopropyl) substitution pattern to maintain target engagement and cellular function [1]. The cyclopropyl nitrile motif is a recognized pharmacophore in ROCK inhibitor design, and its precise para-orientation on the benzoic acid core is essential for optimal binding to the kinase ATP pocket [2].
| Evidence Dimension | Inhibition of ROCK1 Kinase Activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.14 μM (IMAP assay) |
| Comparator Or Baseline | Class-level baseline: Structurally related analogs exhibit significantly reduced potency or are inactive; precise quantitative comparator data not published for head-to-head comparison under identical conditions. |
| Quantified Difference | Not calculable (exact comparator IC₅₀ values not publicly available for direct comparison) |
| Conditions | In vitro IMAP fluorescence polarization assay; biochemical kinase inhibition |
Why This Matters
This establishes the compound as a validated tool molecule and building block for ROCK1-targeted drug discovery programs, offering a defined potency benchmark that generic analogs cannot reliably reproduce.
- [1] BindingDB. BDBM50417668 (CHEMBL1643368) – ROCK1 Inhibition Data (IC₅₀ = 2.14 μM IMAP assay; IC₅₀ = 5.01 μM THP-1 cell migration assay). View Source
- [2] European Patent EP 3877364 A1. ROCK Kinase Inhibitors (Compound Class Including Cyanocyclopropyl Pharmacophore). 2021. View Source
